Absence of Target-Specific Bioactivity Data Relative to LXR Agonist GSK3987 Precludes Direct Activity Comparison
A direct head-to-head comparison of 1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione against the well-characterized LXR agonist GSK3987 (1-benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione) is not available in the primary literature. GSK3987 has been reported with EC50 values of 50 nM (LXRα-SRC1) and 40 nM (LXRβ-SRC1) in mammalian two-hybrid assays [1]. No equivalent EC50, IC50, or Kd data have been identified for the target compound in any peer-reviewed publication, patent, or authoritative database as of the search date. Procurement decisions cannot be based on assumed potency parity.
| Evidence Dimension | LXR agonism potency (EC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | GSK3987: LXRα-SRC1 EC50 = 50 nM; LXRβ-SRC1 EC50 = 40 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Mammalian two-hybrid assay (chimeric Gal4-LXR LBD co-transfected with UAS-luciferase reporter) |
Why This Matters
Without quantitative LXR agonism data, a scientist cannot determine whether this compound functions as an agonist, antagonist, or is inactive at this therapeutically relevant target, making it unsuitable as a direct replacement for GSK3987 in LXR-dependent experimental protocols.
- [1] Jaye MC, Krawiec JA, Campobasso N, Smallwood A, Qiu C, Lu Q, et al. Discovery of substituted maleimides as liver X receptor agonists and determination of a ligand-bound crystal structure. J Med Chem. 2005 Aug 25;48(17):5419-22. DOI: 10.1021/jm050532w. View Source
